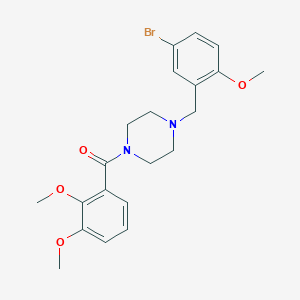![molecular formula C22H24N2O2S B248534 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as NMS-1286937, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C26H26N2O2S.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to inhibit the activity of the protein kinase CK2. CK2 is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine may disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine a promising candidate for the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its high potency and selectivity for CK2 inhibition. This allows for more accurate and specific targeting of CK2 activity, which can help to elucidate its role in various cellular processes. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of focus could be the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction could be the investigation of its potential as a combination therapy with other anticancer or anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine and its role in various cellular processes.
Méthodes De Synthèse
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde and 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been extensively used in scientific research for its pharmacological properties. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer and leukemia. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Nom du produit |
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine |
|---|---|
Formule moléculaire |
C22H24N2O2S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H24N2O2S/c1-18-9-11-21(12-10-18)27(25,26)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-12H,13-17H2,1H3 |
Clé InChI |
QPHIIPDPTZQTQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)


![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
